molecular formula C7H13N3 B1613535 N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine CAS No. 1007488-78-9

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1613535
CAS No.: 1007488-78-9
M. Wt: 139.2 g/mol
InChI Key: GIGRBVGROITPDQ-UHFFFAOYSA-N
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Description

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a heterocyclic compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine involves the reaction of a pyrazole derivative with an alkylating agent. For example, the reaction between a pyrazole compound and an alkyl halide, such as bromoalkane, can yield the desired product . The reaction typically occurs under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.

    Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or halogen groups, onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-3-pyrazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-2-6-10-7-3-5-9-10/h3,5,7-8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGRBVGROITPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629697
Record name N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007488-78-9
Record name N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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